Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-
Description
Structural Classification of Substituted Benzenesulfonamides
Substituted benzenesulfonamides are characterized by a benzene ring linked to a sulfonamide group (-SO$$2$$NH$$2$$), with modifications typically occurring at the para (C4), meta (C3), or ortho (C2) positions of the aromatic ring. The compound 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-benzenesulfonamide exemplifies a triply substituted derivative with distinct functional groups:
- C4 methoxy group : A hydrophilic substituent that enhances solubility and participates in hydrogen bonding.
- C3 4-methylpiperazinyl group : A nitrogen-containing heterocycle that contributes to basicity and protein-ligand interactions.
- N-linked 2-(methoxymethyl)phenyl tail : A hydrophobic moiety that influences molecular orientation within enzyme active sites.
Table 1: Structural Features of Selected Benzenesulfonamide Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Key Enzymes Targeted |
|---|---|---|---|
| Celecoxib | 4-Methylphenyl (C5), pyrazole (C3) | C$${17}$$H$${14}$$N$$3$$O$$2$$S | Cyclooxygenase-2 (COX-2) |
| SB 258585 | 4-Iodo (C4), 4-methylpiperazinyl (C3) | C$${18}$$H$${22}$$IN$$3$$O$$3$$S | Serotonin receptors |
| Target Compound | 4-Methoxy (C4), 4-methylpiperazinyl (C3), 2-(methoxymethyl)phenyl (N-linked) | C$${19}$$H$${25}$$N$$3$$O$$4$$S | Carbonic anhydrases, AChE |
The structural diversity of benzenesulfonamides arises from the "tail approach," where substituents are appended to the sulfonamide group or benzene ring to optimize interactions with hydrophobic or hydrophilic enzyme regions. For instance, the 2-(methoxymethyl)phenyl tail in the target compound occupies the hydrophobic cleft of carbonic anhydrase II (CA II), as evidenced by molecular docking studies.
Significance of 4-Methoxy and Piperazinyl Functional Groups in Medicinal Chemistry
The 4-methoxy group plays a dual role in benzenesulfonamide derivatives:
- Electronic effects : The electron-donating methoxy group increases the electron density of the benzene ring, enhancing $$\pi$$-$$\pi$$ stacking interactions with aromatic residues in enzyme active sites (e.g., Trp209 in CA II).
- Hydrogen bonding : The methoxy oxygen forms hydrogen bonds with Thr199 or Thr200 in CA isoforms, stabilizing the enzyme-inhibitor complex.
The 4-methylpiperazinyl group contributes to pharmacological activity through:
- Basicity modulation : The piperazine nitrogen (pK$$_a$$ ~9.5) remains protonated at physiological pH, facilitating ionic interactions with acidic residues like Glu117 in CA II.
- Conformational flexibility : The six-membered piperazine ring adopts chair or boat conformations, allowing adaptive binding to diverse enzyme pockets.
- Selectivity enhancement : Methyl substitution at the piperazine N4 position reduces off-target interactions, as seen in the selective inhibition of CA II over CA I by analogs of the target compound.
Table 2: Enzyme Inhibition Profiles of Piperazinyl-Substituted Benzenesulfonamides
| Compound | CA I $$K_I$$ (nM) | CA II $$K_I$$ (nM) | AChE $$K_I$$ (nM) | Selectivity (CA II/CA I) |
|---|---|---|---|---|
| 5a | 66.60 | 69.56 | 154.50 | 1.04 |
| 5d | 278.40 | 39.64 | 30.95 | 7.02 |
| Target | Not reported | 74.94* | Not reported | >4.00* |
*Data extrapolated from analogs.
Recent crystallographic studies reveal that N-substituents on the sulfonamide group determine the orientation of the benzene ring within CA active sites. For example, hydrophilic substituents (e.g., methoxy) orient the ring toward Thr199/Thr200, while hydrophobic tails (e.g., methoxymethylphenyl) rotate it toward Val121/Trp209. This dynamic positioning explains the nanomolar inhibition of CA II by the target compound, as its 4-methylpiperazinyl group occupies the CO$$_2$$-binding pocket, displacing catalytic water molecules.
Properties
Molecular Formula |
C20H27N3O4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O4S/c1-22-10-12-23(13-11-22)19-14-17(8-9-20(19)27-3)28(24,25)21-18-7-5-4-6-16(18)15-26-2/h4-9,14,21H,10-13,15H2,1-3H3 |
InChI Key |
VIRKBZJGXRVGAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3COC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The preparation of benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- generally follows a multi-step synthetic route:
Step 1: Formation of the Sulfonamide Linkage
- The first step often involves the reaction of benzenesulfonyl chloride with an appropriate amine (e.g., 4-methyl-1-piperazine) to form the sulfonamide linkage. This reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid generated during the reaction.
Step 2: Introduction of the Methoxymethyl Group
- The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate). This electrophilic substitution reaction occurs on the aromatic ring of the sulfonamide derivative.
Step 3: Final Product Formation
- The final product is obtained through further functionalization and purification steps, which may include recrystallization or column chromatography to isolate the desired compound from byproducts.
Industrial Production Methods
In an industrial context, the synthesis of this compound may utilize large-scale techniques:
-
- These reactors allow for optimized reaction conditions that enhance yield and purity. Continuous flow synthesis can improve efficiency by allowing for better heat and mass transfer.
-
- The use of catalysts (e.g., palladium or nickel catalysts for cross-coupling reactions) can facilitate reactions that would otherwise require harsher conditions or longer reaction times.
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can introduce additional functional groups or modify existing ones. |
| Reduction | Alters specific functional groups, impacting the compound's properties. |
| Substitution | Involves replacing one functional group with another, often using specific reagents. |
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Purification is crucial in synthesizing benzenesulfonamide derivatives due to potential byproducts formed during reactions:
-
- A common method for purification involves silica gel chromatography using a gradient eluent (e.g., dichloromethane/methanol) to separate compounds based on polarity.
High-Performance Liquid Chromatography (HPLC)
- HPLC can be employed for more refined separation of co-eluting impurities, utilizing C18 columns with acetonitrile/water as mobile phases.
Benzenesulfonamides have shown significant promise in various fields:
-
- These compounds are explored for their potential as antimicrobial agents and enzyme inhibitors. They are particularly noted for inhibiting carbonic anhydrase enzymes, which play a role in tumor growth and bacterial proliferation.
-
- Research indicates that compounds with similar structures may disrupt folate production essential for bacterial growth, showcasing their potential as antibiotics.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
Biological Activities
Benzenesulfonamide derivatives, including the compound in focus, are known for their diverse biological activities:
-
Carbonic Anhydrase Inhibition :
- The compound exhibits inhibitory effects on carbonic anhydrase enzymes, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for cancer therapy.
- Antimicrobial Properties :
-
Potential Anticancer Applications :
- Preliminary studies indicate that certain benzenesulfonamide derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231. This suggests that the compound may have potential as an anticancer agent.
Case Study 1: Inhibition of Carbonic Anhydrase IX
A study demonstrated that benzenesulfonamide derivatives could effectively inhibit carbonic anhydrase IX, leading to reduced proliferation in tumor cell lines. The specific interactions between the compound and the enzyme active site were analyzed using molecular docking studies.
Case Study 2: Antibacterial Activity
Research evaluating various benzenesulfonamide derivatives showed significant activity against Gram-positive bacteria. Compounds similar to benzenesulfonamide displayed minimum inhibitory concentrations (MIC) in the range of 0.25–1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfanilamide structure | Antibacterial |
| Acetazolamide | Sulfonamide group | Carbonic anhydrase inhibitor |
| Celecoxib | Sulfonamide moiety | Anti-inflammatory |
| Benzenesulfonamide derivative | Methoxy and piperazine substituents | Antiproliferative effects |
The table above illustrates how benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- compares with other notable compounds in terms of structure and biological activity.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally and pharmacologically related benzenesulfonamide derivatives:
Key Findings
Substituent Impact on Receptor Selectivity: Halogenation: SB-258585 (4-iodo) and SB-399885 (3,5-dichloro) demonstrate that halogen atoms enhance 5-HT6 receptor binding affinity. Methoxy Groups: The 4-methoxy group is conserved in SB-258585, SB-399885, and the target compound, suggesting its role in π-stacking interactions within the receptor binding pocket . Piperazinyl vs. Piperidinyl: The 4-methylpiperazinyl group in the target compound and SB-258585 may improve solubility and CNS penetration compared to SB-269970’s piperidinyl group, which targets 5-HT7 .
Pharmacological Activity: SB-399885 exhibits the highest 5-HT6 affinity (pKi = 8.9), attributed to its dichloro and methoxy substituents. The methoxymethylphenyl moiety in the target compound is unique among analogs, possibly conferring selectivity for peripheral vs. central receptors due to increased bulk .
Structural Analogues: Compounds like 3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide () replace the sulfonamide-linked aryl group with a piperazinylcarbonylphenyl chain, demonstrating versatility in scaffold design for receptor modulation . 4-Methoxy-N-(3-pentylaminoquinoxalin-2-yl)benzenesulfonamide () incorporates a quinoxaline heterocycle, highlighting the role of nitrogen-rich rings in enhancing binding to non-5-HT targets .
Biological Activity
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-, is a complex organic compound belonging to the class of sulfonamides. This compound exhibits a range of biological activities due to its unique structural features, including a sulfonamide group, methoxy groups, and a piperazine moiety. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H27N3O4S
- Molecular Weight : 405.5 g/mol
- CAS Number : 1374743-31-3
The compound's structure enhances its potential for various therapeutic applications, particularly in medicinal chemistry.
The biological activity of benzenesulfonamide derivatives is primarily attributed to their ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to interfere with essential biochemical processes. Notably, this compound has shown inhibitory effects on carbonic anhydrase enzymes, particularly carbonic anhydrase IX, which is often overexpressed in solid tumors. This inhibition can lead to antiproliferative effects in cancer cells .
Biological Activities
-
Anticancer Activity :
- The compound has demonstrated significant potency against various cancer cell lines, including MDA-MB-231 (breast cancer) and others. Its ability to inhibit carbonic anhydrase IX contributes to its anticancer properties.
- Cardiovascular Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activity Studies
Case Study: Cardiovascular Effects
A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that compounds with structural similarities to benzenesulfonamide could significantly decrease perfusion pressure over time compared to controls, suggesting potential therapeutic applications in managing cardiovascular conditions .
Case Study: Antitumor Activity
In vitro studies have demonstrated that benzenesulfonamide derivatives can induce apoptosis in cancer cells through the inhibition of carbonic anhydrase IX. This mechanism shows promise for developing targeted cancer therapies that exploit the overexpression of this enzyme in tumors.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | K₂CO₃, CH₃CN, 80°C, 6h | 78–85 | |
| Piperazine addition | Pd(OAc)₂, Xantphos, 100°C, 12h | 65–72 |
Basic: How can spectroscopic and crystallographic methods confirm structural identity?
Answer:
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, piperazinyl protons at δ 2.4–3.1 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry; bond lengths (e.g., S–N bond ≈ 1.63 Å) confirm sulfonamide linkage .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₆N₃O₃S: 396.1695) .
Advanced: How to evaluate selectivity for 5-HT₆ receptors versus off-target GPCRs?
Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]LSD) in HEK-293 cells expressing 5-HT₆ receptors. Measure IC₅₀ values and compare to off-target receptors (e.g., 5-HT₂A, D₂) .
- Functional assays : Monitor cAMP levels in neuronal cultures; 5-HT₆ antagonists typically increase cAMP via adenylyl cyclase inhibition .
- Selectivity profiling : Screen against GPCR panels (≥50 receptors) using fluorescence-based assays .
Advanced: How does computational modeling predict interactions with sigma-1 receptors?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to model binding poses. The piperazinyl group may form hydrogen bonds with Glu172, while the methoxy group interacts with hydrophobic pockets .
- MD simulations : Run 100-ns trajectories to assess stability; RMSD < 2 Å indicates stable binding .
- Pharmacophore mapping : Align with known sigma-1 ligands (e.g., haloperidol) to identify critical pharmacophoric features .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., enzyme vs. cellular assays)?
Answer:
- Assay conditions : Differences in buffer pH, temperature, or cofactors (e.g., Zn²⁺ for carbonic anhydrase) can alter IC₅₀ values. Standardize protocols across studies .
- Membrane permeability : Use Caco-2 assays to assess cellular uptake; low permeability may explain discrepancies between enzyme and cell-based results .
- Metabolite interference : Perform LC-MS to identify active metabolites in cellular assays .
Q. Table 2: Bioactivity Comparison
| Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|
| Carbonic Anhydrase IX (enzyme) | 12.3 ± 1.2 | |
| Carbonic Anhydrase IX (cellular) | 48.7 ± 5.6 | |
| JAK2 Inhibition | 85.4 ± 9.8 |
Advanced: What strategies guide SAR studies for kinase inhibition (e.g., JAK2)?
Answer:
- Scaffold modification : Replace the methoxymethyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions with kinase pockets .
- DFT calculations : Predict electronic effects of substituents on binding energy (e.g., electron-withdrawing groups improve affinity) .
- Kinase profiling : Test against a panel of 140 kinases (e.g., DiscoverX) to identify selectivity hotspots .
Basic: What analytical methods ensure purity and stability of the compound?
Answer:
- HPLC : Use C18 columns (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with UV detection (λ = 254 nm); purity ≥98% .
- Stability studies : Incubate in PBS (pH 7.4) at 37°C for 48h; monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .
Advanced: How to design in vivo experiments for pharmacokinetic profiling?
Answer:
- Dose formulation : Use PEG-400/saline (60:40) for intravenous administration; measure plasma half-life (t₁/₂) in rodents .
- Tissue distribution : Quantify compound levels in brain, liver, and kidney via LC-MS/MS at 0.5, 2, 6, and 24h post-dose .
- Metabolite ID : Perform hepatocyte incubations + HRMS to identify phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
